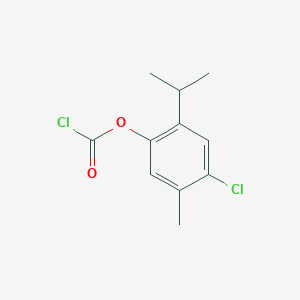
4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate is an organic compound with a complex structure that includes a chlorinated aromatic ring and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate typically involves the reaction of 4-chloro-5-methyl-2-(propan-2-yl)phenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonochloridate ester. The process involves the following steps:
Starting Material: 4-Chloro-5-methyl-2-(propan-2-yl)phenol.
Reagent: Phosgene.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Handling: Ensuring the purity of 4-Chloro-5-methyl-2-(propan-2-yl)phenol and phosgene.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Product Isolation: Techniques such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonochloridate group.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a quinone derivative .
Scientific Research Applications
4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an initiator for radical polymerization.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-(propan-2-yl)phenyl carbonochloridate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-5-(propan-2-yl)phenol: A structurally similar compound with a hydroxyl group instead of the carbonochloridate group.
4-Chloro-2-isopropyl-5-methylphenol: Another related compound with similar aromatic and isopropyl groups.
Uniqueness
This differentiates it from other similar compounds that lack this functional group .
Properties
CAS No. |
91147-76-1 |
|---|---|
Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
(4-chloro-5-methyl-2-propan-2-ylphenyl) carbonochloridate |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)8-5-9(12)7(3)4-10(8)15-11(13)14/h4-6H,1-3H3 |
InChI Key |
MIZDYWASOVAJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


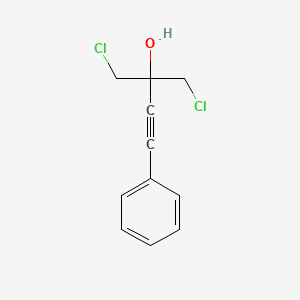
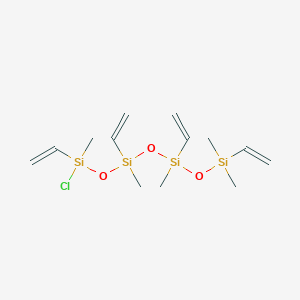
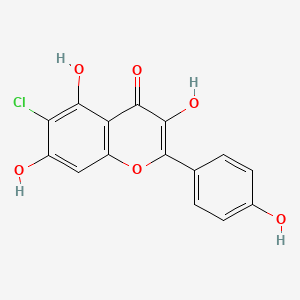
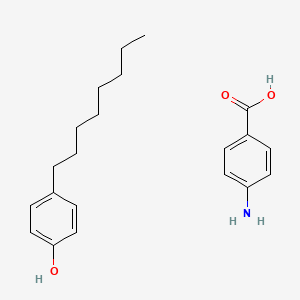
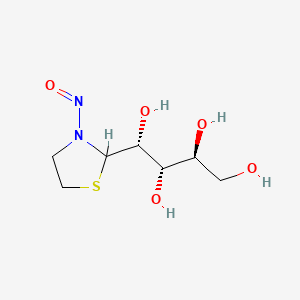
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
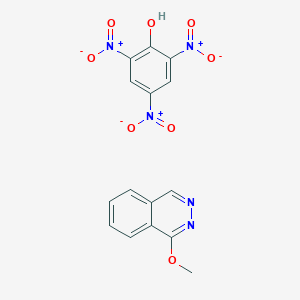
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
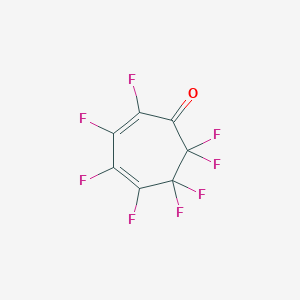
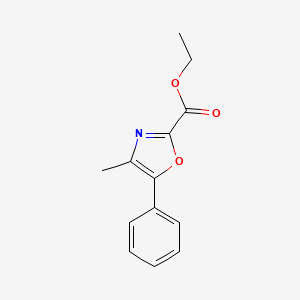
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
